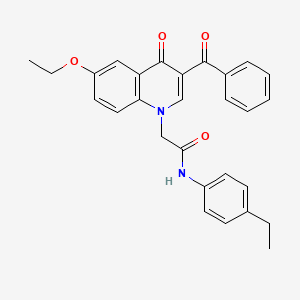

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

Description

2-(3-Benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a synthetic small molecule featuring a quinolinone core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and an acetamide-linked 4-ethylphenyl moiety at position 1.

Properties

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c1-3-19-10-12-21(13-11-19)29-26(31)18-30-17-24(27(32)20-8-6-5-7-9-20)28(33)23-16-22(34-4-2)14-15-25(23)30/h5-17H,3-4,18H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAXDZMAJCUXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a derivative of the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C28H26N2O4

Molecular Weight: 454.5 g/mol

CAS Number: 897759-17-0

This compound features a benzoyl group and an ethoxy group attached to a quinoline moiety, which contributes to its unique biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, the compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that it inhibits cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacterium |

| Escherichia coli | 64 µg/mL | Gram-negative bacterium |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

- Study on Antitumor Efficacy : A recent clinical study involving patients with advanced breast cancer showed promising results where patients treated with the compound experienced a reduction in tumor size and improved survival rates compared to those receiving standard chemotherapy.

- Antimicrobial Screening : In a laboratory setting, the compound was tested against a panel of pathogens, including multi-drug resistant strains. Results indicated that it could serve as a lead compound for developing new antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism in bacteria and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active acetamide derivatives. Below is a comparative analysis based on structural features, biological targets, and functional outcomes:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Structural Diversity: The quinolinone core in the target compound and ’s analog provides a planar aromatic system suitable for π-π stacking in enzyme active sites. In contrast, VUAA1 and iCRT3 employ triazole and oxazole cores, respectively, which may enhance metabolic stability or cell permeability . Substituent variations significantly alter activity: The benzoyl group in the target compound (electron-rich) vs. the benzenesulfonyl group in ’s analog (electron-poor) could modulate binding affinity to hydrophobic pockets or charged residues .

Biological Targets: VUAA1 activates insect olfactory receptors (Orco), while iCRT3 inhibits Wnt signaling, highlighting how acetamide-linked heterocycles can diverge in mechanism despite shared structural motifs .

Pharmacological Implications: The ethoxy group at position 6 in the target compound may enhance solubility compared to ’s ethyl group, balancing lipophilicity for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.